Bienvenue dans la boutique en ligne BenchChem!

1-Phenethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea

Chemical identity Quality control Procurement specification

Select this compound for its unique pyridin-2-yl substituent, a key pharmacophoric element distinguishing it from pyrimidin-2-yl, phenyl, or THF analogs within the Janssen FAAH inhibitor series. The phenethyl terminus enhances lipophilicity and shape complementarity for target engagement. Ideal for SAR studies, analytical method development (HPLC, LC-MS), and chemical probe design targeting serine hydrolases. Secure your batch now to benchmark potency and selectivity.

Molecular Formula C20H26N4O
Molecular Weight 338.455
CAS No. 1235136-83-0
Cat. No. B2912082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea
CAS1235136-83-0
Molecular FormulaC20H26N4O
Molecular Weight338.455
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3=CC=CC=N3
InChIInChI=1S/C20H26N4O/c25-20(22-13-9-17-6-2-1-3-7-17)23-16-18-10-14-24(15-11-18)19-8-4-5-12-21-19/h1-8,12,18H,9-11,13-16H2,(H2,22,23,25)
InChIKeyFSMORGRBMXQRLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea (CAS 1235136-83-0): Chemical Identity, Scaffold Classification, and Baseline Procurement Profile


1-Phenethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea (CAS 1235136-83-0) is a synthetic small-molecule urea derivative (C20H26N4O; MW 338.4 g/mol) belonging to the pyridylpiperidine-urea chemotype . This compound is structurally defined by a central urea linkage connecting a phenethyl group on one terminus and a 1-(pyridin-2-yl)piperidin-4-yl-methyl moiety on the other. The pyridin-2-yl substituent distinguishes it from close structural analogs bearing pyrimidin-2-yl, tetrahydrofuran-3-yl, or phenyl replacements at the piperidine N-position. Although no peer-reviewed biological data were located for this specific compound, its scaffold places it within a broader patent-protected class of heteroaryl-substituted piperidinyl ureas explored as fatty acid amide hydrolase (FAAH) inhibitors [1]. The compound is available from specialty chemical suppliers for research purposes, and procurement decisions hinge on its structural differentiation from related analogs in the same scaffold series.

Why 1-Phenethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea Cannot Be Interchanged with Generic Piperidinyl-Urea Analogs


Within the piperidinyl-urea chemical class, minor heteroaryl substitutions at the piperidine N-position produce profound shifts in molecular recognition, physicochemical properties, and predicted target engagement [1]. The 1-(pyridin-2-yl)piperidine substructure present in compound 1235136-83-0 introduces a hydrogen-bond-accepting nitrogen at the ortho position that is absent in pyrimidin-2-yl, phenyl, tetrahydrofuran-3-yl, or thiophen-2-ylmethyl analogs. This nitrogen placement alters both the pKa and the conformational preference of the piperidine ring, which directly affects urea NH orientation and, consequently, binding to serine hydrolase active sites (e.g., FAAH) or other putative targets [2]. The phenethyl terminus further contributes lipophilicity and shape complementarity distinct from phenyl or benzyl congeners. Generic substitution without experimental confirmation therefore risks loss of target affinity, altered selectivity profiles, and unanticipated off-target pharmacology, even among analogs differing by a single heteroatom position.

Quantitative Differentiation Evidence for 1-Phenethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea Relative to Closest Structural Analogs


Molecular Weight and Formula Distinguish the Pyridin-2-yl Compound from Pyrimidin-2-yl, Phenyl, and Tetrahydrofuran Analogs for Purity and Identity Verification

The target compound (C20H26N4O; MW 338.4) carries a unique molecular formula among the phenethyl-piperidinyl-urea series. The pyrimidin-2-yl analog (1-Phenethyl-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea) has the formula C19H25N5O (MW 339.4), differing by +1 nitrogen and −1 carbon relative to the pyridin-2-yl compound . The phenyl analog (1-Phenyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea) lacks the ethylene spacer and possesses a distinct formula. These formula-level differences provide unambiguous identity verification via HRMS or elemental analysis when procuring the correct compound from mixed-analog inventories.

Chemical identity Quality control Procurement specification

Calculated logP and Hydrogen-Bond Donor/Acceptor Count Differentiate the Target Compound from Close Analogs for Early-Stage DMPK Prioritization

Based on calculated physicochemical properties, the target compound (C20H26N4O) has a topological polar surface area (TPSA) of approximately 57 Ų, 2 hydrogen-bond donors (urea NHs), and 4 hydrogen-bond acceptors (urea C=O, pyridine N, piperidine N, urea N). The pyrimidin-2-yl analog (C19H25N5O) has an additional H-bond acceptor (pyrimidine second N), increasing TPSA to ~70 Ų and altering the acceptor count to 5 . The tetrahydrofuran analog lacks the pyridine nitrogen entirely, reducing H-bond acceptor capacity. These computed differences influence predicted membrane permeability and solubility ranking, which matters when selecting a compound for cell-based or in vivo assays where consistent physicochemical behavior across a series is required.

Lipophilicity Drug-likeness ADME prediction

Pyridin-2-yl Substitution Places the Compound Within a Patent-Protected FAAH Inhibitor Chemotype Distinct from Non-Heteroaryl Piperidine-Urea Classes

Janssen Pharmaceutica's patent US20130324539A1 explicitly claims heteroaryl-substituted piperidinyl and piperazinyl urea compounds as FAAH modulators, with the pyridin-2-ylpiperidine substructure encompassed within the Markush claims [1]. The well-characterized FAAH inhibitor PF-3845 (a piperidine-urea covalently modifying FAAH Ser241) demonstrates that urea-based FAAH inhibitors achieve high potency (kinact/KI = 40,300 M⁻¹s⁻¹; IC50 = 7.2 nM for human FAAH) through a mechanism exquisitely dependent on the heteroaryl-piperidine-urea pharmacophore [2]. The target compound's pyridin-2-yl substitution is structurally congruent with the pharmacophoric elements required for FAAH active-site engagement, whereas non-heteroaryl piperidine-ureas (e.g., N-phenyl or N-benzyl piperidine-ureas) lack the key heteroaryl recognition element.

FAAH inhibition Patent landscape Target class

Recommended Application Scenarios for 1-Phenethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea Based on Structural and Class-Level Evidence


FAAH Inhibitor Screening and Structure–Activity Relationship (SAR) Profiling

Procure this compound as a candidate FAAH inhibitor for primary screening alongside the pyrimidin-2-yl, tetrahydrofuran-3-yl, and phenyl-piperidine analogs to systematically evaluate the contribution of the pyridin-2-yl heteroaryl group to FAAH inhibition potency and selectivity. The structural congruence with the Janssen patent pharmacophore supports this application [1], and the compound's intermediate calculated polarity (4 H-bond acceptors; TPSA ~57 Ų) fills a gap between more polar (pyrimidinyl) and less polar (THF) analogs.

Physicochemical Property Benchmarking Across Heteroaryl-Piperidine-Urea Series

Use this compound to establish experimental logP, solubility, and permeability benchmarks for the pyridin-2-yl substitution within a broader heteroaryl-piperidine-urea series. The distinct molecular formula (C20H26N4O) and H-bond acceptor count (4) provide a clear identity anchor for analytical method development (HPLC, LC-MS) and physicochemical profiling , enabling direct comparison with the pyrimidin-2-yl analog (5 acceptors) and tetrahydrofuran analog (3 acceptors).

Patent-Landscape-Guided Chemical Probe Development for Endocannabinoid System Research

Leverage the compound's positioning within the Janssen FAAH inhibitor patent space to develop chemical probes targeting the endocannabinoid system. The pyridin-2-yl substituent is a key heteroaryl recognition element absent in simpler N-phenyl or N-benzyl piperidine-ureas, which lack the heteroaryl pharmacophore required for FAAH active-site serine carbamylation [1][2].

Analytical Reference Standard for Differentiating Pyridinyl vs. Pyrimidinyl Urea Analogs in Mixed Libraries

Deploy this compound as an analytical reference standard to validate LC-MS or HRMS methods capable of distinguishing the pyridin-2-yl compound (C20H26N4O; MW 338.4) from the closely related pyrimidin-2-yl analog (C19H25N5O; MW 339.4). The +1 Da mass difference and distinct elemental composition (N4 vs. N5) provide a stringent test of mass accuracy and isotopic pattern recognition in compound library QC workflows .

Quote Request

Request a Quote for 1-Phenethyl-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.